Cyclo(L-prolyl-L-valyl) Cyclo(L-prolyl-L-valyl) Cyclo(L-Pro-L-Val) is a diketopiperazine formed by the fusion of valine and proline, reported as a secondary metabolite of fungi and bacteria. In Pseudomonas aeruginosa, cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs). Cyclo(L-Pro-L-Val) is also capable of activating or antagonizing other LuxR-based quorum-sensing systems.
Brand Name: Vulcanchem
CAS No.: 2854-40-2
VCID: VC0057749
InChI: InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1
SMILES: CC(C)C1C(=O)N2CCCC2C(=O)N1
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

Cyclo(L-prolyl-L-valyl)

CAS No.: 2854-40-2

Reference Standards

VCID: VC0057749

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

Cyclo(L-prolyl-L-valyl) - 2854-40-2

CAS No. 2854-40-2
Product Name Cyclo(L-prolyl-L-valyl)
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name (3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1
Standard InChIKey XLUAWXQORJEMBD-YUMQZZPRSA-N
Isomeric SMILES CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1
SMILES CC(C)C1C(=O)N2CCCC2C(=O)N1
Canonical SMILES CC(C)C1C(=O)N2CCCC2C(=O)N1
Description Cyclo(L-Pro-L-Val) is a diketopiperazine formed by the fusion of valine and proline, reported as a secondary metabolite of fungi and bacteria. In Pseudomonas aeruginosa, cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs). Cyclo(L-Pro-L-Val) is also capable of activating or antagonizing other LuxR-based quorum-sensing systems.
Synonyms (3S-trans)-Hexahydro-3-(1-methylethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione;_x000B_(S,S)-Hexahydro-3-isopropyl-pyrrolo[1,2-a]pyrazine-1,4-dione; (-)-(6S,9S)-Cyclo(prolylvalyl); Cyclo(L-Pro-L-Val); Cyclo(L-Val-L-Pro); Cyclo(L-prolyl-L-valine); Cyclo(L-prolyl-L-
Reference Citromycetins and bilains A-C: new aromatic polyketides and diketopiperazines from Australian marinederived and terrestrial Penicillium spp. Capon R.J. et al. J. Nat. Prod. 2007, 70, 1746.Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other Gram-negative bacteria. Holden M.T.G. et al. Mol. Microbiol. 1999, 33, 1254.
PubChem Compound 6992261
Last Modified Nov 11 2021
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